molecular formula C23H20BrN3O2S2 B2683246 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 894240-58-5

2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2683246
CAS No.: 894240-58-5
M. Wt: 514.46
InChI Key: IRRYKXHYMZXZFI-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a bromophenyl group, and a trimethylphenylacetamide moiety.

Preparation Methods

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors. The bromophenyl group is introduced via a bromination reaction, and the final acetamide moiety is attached through an amidation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have anticancer properties, particularly against certain types of breast cancer cells.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (referred to as Compound A ) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Compound A has the following molecular formula: C21H16BrN3O3S2C_{21}H_{16}BrN_{3}O_{3}S_{2}. Its structural features include a thieno[3,2-d]pyrimidine core with a bromophenyl substituent and a sulfanyl group, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,2-d]pyrimidine scaffold followed by the introduction of various substituents such as bromophenyl and acetamide groups. The synthetic route is crucial for optimizing yield and purity for biological testing.

Anticancer Activity

Several studies have indicated that compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against various cancer cell lines. In one study, thieno[2,3-d]pyrimidine derivatives demonstrated inhibitory activity ranging from 43% to 87% against breast cancer and non-small cell lung cancer cells . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compound A is also reported to possess anti-inflammatory properties. Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure can inhibit key inflammatory pathways such as NF-κB and MAPK signaling in macrophages . In vivo studies have demonstrated that related compounds reduce paw swelling in rat models, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

Another significant aspect of Compound A's biological activity is its potential as an enzyme inhibitor. The compound may interact with various enzymes involved in disease processes. For example, certain derivatives have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of Compound A. Research has shown that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can enhance biological activity. For instance:

  • Substituents at the 2-position can significantly influence anti-inflammatory activity.
  • Electron-donating groups have been found to improve binding affinity to inflammatory cytokines .

Case Studies

  • Anti-cancer Efficacy : In a study evaluating various thieno[3,2-d]pyrimidine derivatives against leukemia cell lines (MV4-11 and MOLM13), compounds similar to Compound A exhibited GI50 values as low as 0.3 µM . This suggests potent anticancer properties warranting further investigation.
  • Inflammation Model : In rat models of paw edema, compounds derived from the same scaffold demonstrated comparable effects to standard anti-inflammatory drugs like Indomethacin . This underscores their potential application in treating inflammatory conditions.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S2/c1-13-10-14(2)20(15(3)11-13)26-19(28)12-31-23-25-18-8-9-30-21(18)22(29)27(23)17-6-4-16(24)5-7-17/h4-11H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRYKXHYMZXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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